molecular formula C20H21NO4 B2799367 (4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid CAS No. 1189357-66-1

(4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Cat. No.: B2799367
CAS No.: 1189357-66-1
M. Wt: 339.391
InChI Key: ASUWOMDZJCFFDR-CYBMUJFWSA-N
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Description

“(4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid” is a chemical compound with the CAS Number: 1189357-66-1 . It has a molecular weight of 339.39 . The IUPAC name for this compound is ®-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H21NO4/c1-13(10-11-19(22)23)21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)/t13-/m1/s1 . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 140-141 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Linkers for Solid Phase Synthesis

"(4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid" and its derivatives have been used in the synthesis of new linkers for solid phase synthesis, showing higher acid stability compared to standard trityl resins. These supports facilitate the immobilization and cleavage of carboxylic acids and amines after modifications, releasing the products in high yield and excellent purity (Bleicher, Lutz, & Wuethrich, 2000).

Synthesis of Fluorinated Amino Acids

The compound has been utilized in the stereoselective synthesis of γ-fluorinated α-amino acids, showcasing its role in diastereoselective alkylation processes. This application is pivotal for developing amino acid derivatives with potential pharmaceutical properties (Laue, Kröger, Wegelius, & Haufe, 2000).

Protective Groups in Peptide Synthesis

The compound's derivatives have been explored as amino acids protecting groups, offering a novel pathway to prepare asymmetrically protected amino acids. This method highlights the compound's significance in peptide synthesis, particularly for complex structures (Mollica, Feliciani, Stefanucci, Fadeev, & Pinnen, 2012).

Building Blocks for Urea Synthesis

Additionally, derivatives of "this compound" have been synthesized and characterized for their utility in building blocks for the synthesis of dipeptidyl urea esters. This application underscores the compound's role in developing novel urea-based compounds with potential biological activities (Babu & Kantharaju, 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidelines on how to handle and store the compound safely.

Mechanism of Action

Target of Action

The primary target of (4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid, also known as Fmoc-amino acid, is the peptide chain in peptide synthesis . The Fmoc group acts as a protective group for the amino acid during the synthesis process .

Mode of Action

The Fmoc group in the compound interacts with the peptide chain by forming an amide bond, which is a key step in peptide synthesis . This interaction results in the addition of the amino acid to the growing peptide chain .

Biochemical Pathways

The compound affects the peptide synthesis pathway. In this pathway, the Fmoc group is first removed, allowing the free amino group of the amino acid to form a peptide bond with the carboxyl group of another amino acid . This process is repeated to build a peptide chain .

Pharmacokinetics

As a part of peptide synthesis, it is expected that the compound would be rapidly metabolized and excreted after the peptide chain is formed .

Result of Action

The result of the compound’s action is the formation of a peptide chain, which can then fold into a functional protein . This process is crucial for the production of proteins, which play a wide variety of roles in biological systems .

Action Environment

The action of the compound is influenced by environmental factors such as temperature and pH. For example, the Fmoc group is stable at room temperature, which is beneficial for peptide synthesis . Additionally, the compound is stable in aqueous washing operations, which is important for the purification of the peptide chain .

Properties

IUPAC Name

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-13(10-11-19(22)23)21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUWOMDZJCFFDR-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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